5,5,6,6,7,7,8,8-Octafluorooctane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,6,6,7,7,8,8-Octafluorooctane-2,4-dione is a fluorinated organic compound with the molecular formula C8H4F8O2 It is a derivative of octane-2,4-dione, where eight hydrogen atoms are replaced by fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6,6,7,7,8,8-Octafluorooctane-2,4-dione typically involves the fluorination of octane-2,4-dione. One common method is the direct fluorination using elemental fluorine (F2) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-fluorination and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of electrochemical fluorination (ECF) or other advanced fluorination techniques. These methods allow for the efficient and scalable production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
5,5,6,6,7,7,8,8-Octafluorooctane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can yield partially fluorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Partially fluorinated alcohols or hydrocarbons.
Substitution: Fluorinated amines or thiols.
Scientific Research Applications
5,5,6,6,7,7,8,8-Octafluorooctane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in fluorinated drug development due to its unique properties.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques.
Industry: Utilized in the production of fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 5,5,6,6,7,7,8,8-Octafluorooctane-2,4-dione involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong interactions with biological molecules, affecting their structure and function. This can lead to changes in enzyme activity, protein folding, and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione: A similar fluorinated diketone with one less fluorine atom.
1-Octanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-: A highly fluorinated alcohol.
Uniqueness
5,5,6,6,7,7,8,8-Octafluorooctane-2,4-dione is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Its high degree of fluorination makes it more hydrophobic and chemically stable compared to less fluorinated analogs.
Properties
CAS No. |
62679-62-3 |
---|---|
Molecular Formula |
C8H6F8O2 |
Molecular Weight |
286.12 g/mol |
IUPAC Name |
5,5,6,6,7,7,8,8-octafluorooctane-2,4-dione |
InChI |
InChI=1S/C8H6F8O2/c1-3(17)2-4(18)6(11,12)8(15,16)7(13,14)5(9)10/h5H,2H2,1H3 |
InChI Key |
MBMSTVNVBSCPNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.